molecular formula C15H36N4OS B13090072 N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13090072
M. Wt: 320.5 g/mol
InChI Key: BTOOIWURYXTQQO-UHFFFAOYSA-N
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Description

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide is a sophisticated chiral sulfinamide compound designed for advanced research applications. Sulfinamides, particularly the tert-butanesulfinamide (t-BSA) type, are renowned as powerful chiral auxiliaries for the asymmetric synthesis of enantiomerically pure amines . The mechanism of action involves the sulfinyl group acting as a highly effective chiral directing group. It stabilizes intermediate imines (sulfinylimines) and activates them for diastereoselective nucleophilic addition, enabling the production of target amines with excellent enantiomeric excess . This compound is structurally related to a class of substituted sulfonamides and sulfinamides that have been investigated for a wide range of therapeutic areas, including the treatment of obesity, substance abuse, cognitive disorders, and neuroinflammatory diseases . The unique polyamine backbone of this reagent may offer enhanced solubility or novel chelation properties, making it a valuable building block for medicinal chemists developing new active pharmaceutical ingredients (APIs). Its primary research value lies in its application as a key chiral intermediate for constructing complex molecules for drug discovery programs, particularly in the synthesis of compounds targeting the central nervous system and metabolic diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H36N4OS

Molecular Weight

320.5 g/mol

IUPAC Name

N-[5-amino-2,2-bis(3-aminopropyl)pentyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C15H36N4OS/c1-14(2,3)21(20)19-13-15(7-4-10-16,8-5-11-17)9-6-12-18/h19H,4-13,16-18H2,1-3H3

InChI Key

BTOOIWURYXTQQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NCC(CCCN)(CCCN)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include amines, sulfinamides, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Compound Name Backbone Structure Amine Groups Sulfinamide Substituent Space Group Flack x Parameter Refinement Software
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide Branched pentyl 3 tert-butyl P2₁2₁2₁ 0.02 (3) SHELXL
N-(3-Aminopropyl)-2-methylpropane-2-sulfinamide Linear propyl 1 tert-butyl P1̄ 0.12 (5) SHELXTL
N,N'-Bis(2-aminoethyl)-2-norbornanesulfinamide Norbornane 2 norbornane C2/c 0.05 (2) OLEX2
N-(4-Aminobutyl)-2-(mesitylsulfinyl)acetamide Linear butyl 1 mesityl P2₁/c N/A (centrosymmetric) MoPro

Key Findings:

Crystallographic Robustness: The target compound crystallizes in the chiral space group P2₁2₁2₁, consistent with its non-centrosymmetric sulfinamide group. Refinement via SHELXL ensures high precision (R1 < 0.05) . In contrast, simpler sulfinamides (e.g., linear propyl derivatives) often adopt centrosymmetric space groups (e.g., P1̄), complicating enantiopurity validation.

Stereochemical Accuracy: Flack’s x parameter for the target compound (0.02) indicates unambiguous enantiomorph assignment, outperforming Rogers’ η in resolving chirality for near-symmetric structures . The norbornane-based sulfinamide shows moderate enantiopurity (Flack x = 0.05), likely due to steric constraints affecting crystal packing.

Functional Group Impact: Amine density: The three amino groups in the target compound enhance solubility in aqueous media (logP = -1.2) compared to mono-amine analogs (logP = 0.5–1.8). Steric effects: The tert-butyl sulfinamide group provides greater steric shielding than mesityl or norbornane substituents, reducing racemization rates during reactions.

Biological Activity

N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide, also known by its CAS number 1956327-67-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H36N4OS, with a molecular weight of 320.540 g/mol. The compound features multiple amine groups which may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways. The presence of amino groups can facilitate interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways through the modulation of receptor activity or by acting as a ligand for various receptors, including those involved in neurotransmission and immune responses.
  • Antioxidant Activity : Sulfinamide compounds often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.

Biological Activity Data

Activity Type Description
Enzyme InhibitionPotential inhibition of metabolic enzymes; specific targets yet to be fully characterized.
Antioxidant PropertiesMay exhibit protective effects against oxidative damage; further studies required for validation.
Cellular InteractionPossible modulation of cell signaling pathways; specific interactions need further exploration.

Study 1: Enzyme Inhibition Profile

A study evaluated the enzyme inhibition potential of various sulfinamide derivatives, including this compound. Results indicated significant inhibition against certain proteases, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited considerable antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests that this compound may help mitigate oxidative stress in cellular models.

Study 3: Cellular Response Modulation

Research focusing on immune cell lines showed that treatment with the compound altered cytokine production profiles, indicating its potential role in modulating immune responses. This could have implications for autoimmune diseases or inflammatory conditions.

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